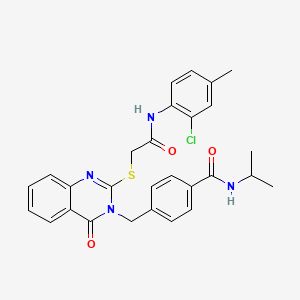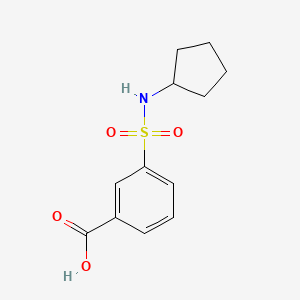
N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide, also known as DMAPT, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. DMAPT has been shown to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide is not fully understood, but it is thought to involve the inhibition of the transcription factor NF-κB, which plays a role in inflammation and cancer. By inhibiting NF-κB, this compound may help to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are numerous potential future directions for research on N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide. One area of interest is the development of more effective methods for administering this compound, such as the use of nanoparticles or other drug delivery systems. Additionally, researchers may investigate the potential of this compound in combination with other therapies, such as immunotherapy or targeted therapy. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with sodium hydroxide to form the corresponding sodium salt. This is followed by a series of reactions involving various reagents, including iodine, sodium hydride, and dimethyl sulfate, to form the final product.
Aplicaciones Científicas De Investigación
N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including those associated with prostate, breast, and pancreatic cancer. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Propiedades
IUPAC Name |
N,1-dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18(15(22)12-6-7-14(21)19(2)17-12)11-9-20(10-11)13-5-3-4-8-16-13/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUBYLOHVNAGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2707629.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2707630.png)
![2-Cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2707631.png)
![3-Methyl-8-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2707633.png)

![2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2707635.png)
![7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2707639.png)
![N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2707641.png)


methanone](/img/structure/B2707644.png)

![5-chloro-2-methoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2707647.png)
![1-Prop-2-enoyl-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2707649.png)